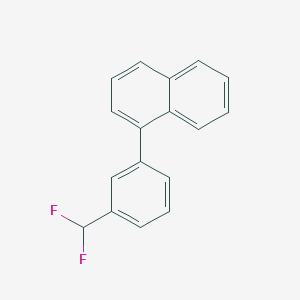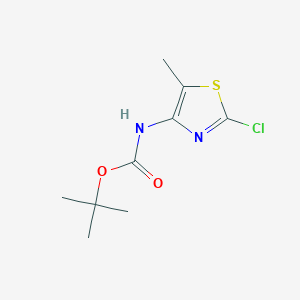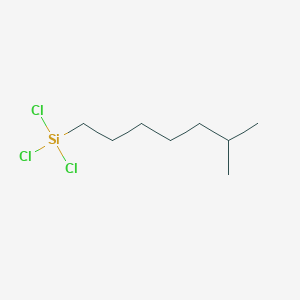
Trichloro(6-methylheptyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis . The compound is notable for its role in the production of various silicon-containing organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(6-methylheptyl)silane is typically synthesized through the direct chlorination of silicon compounds. One common method involves the reaction of silicon with hydrogen chloride at elevated temperatures. This process can be represented by the following chemical equation: [ \text{Si} + 3 \text{HCl} \rightarrow \text{SiCl}_3\text{H} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a copper catalyst to facilitate the reaction between chloromethane and elemental silicon at temperatures around 250°C . This method is efficient and widely used in the production of various organosilicon compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(6-methylheptyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced by alkali metals to form cross-linked silicon polymers.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Alcoholysis: Methanol or other alcohols, often at elevated temperatures.
Reduction: Alkali metals such as sodium, under an inert atmosphere.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes.
Reduction: Cross-linked silicon polymers.
Applications De Recherche Scientifique
Trichloro(6-methylheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of trichloro(6-methylheptyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex silicon-containing molecules .
Comparaison Avec Des Composés Similaires
Trichlorosilane (SiHCl₃): A precursor to ultrapure silicon, used in the semiconductor industry.
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of siloxane polymers.
Octadecyltrichlorosilane (C₁₈H₃₇SiCl₃): Employed in the formation of self-assembled monolayers.
Uniqueness: Trichloro(6-methylheptyl)silane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface modifications and reactivity profiles .
Propriétés
Formule moléculaire |
C8H17Cl3Si |
|---|---|
Poids moléculaire |
247.7 g/mol |
Nom IUPAC |
trichloro(6-methylheptyl)silane |
InChI |
InChI=1S/C8H17Cl3Si/c1-8(2)6-4-3-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
GPHYWIXZJBGHPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


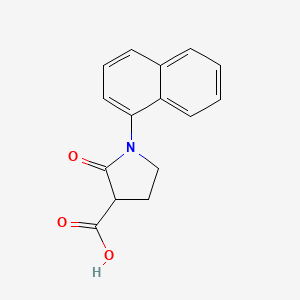
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)

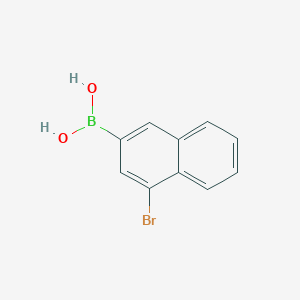
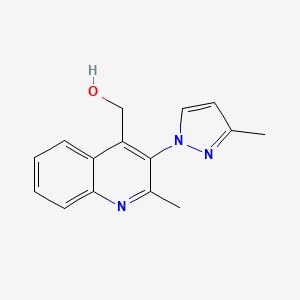
![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)


